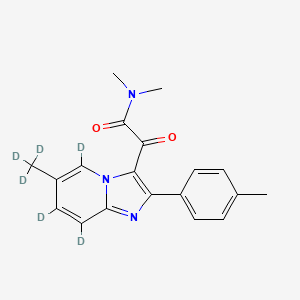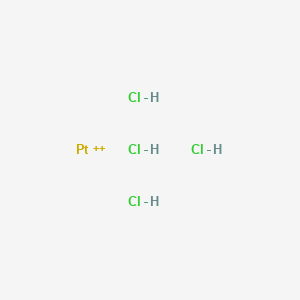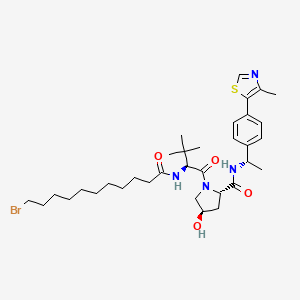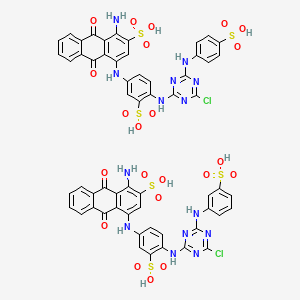
5-C-heptyl-DNJ
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
5-C-heptyl-1-deoxynojirimycin is a derivative of 1-deoxynojirimycin, a well-known iminosugar. This compound has garnered attention due to its high affinity for lysosomal acid alpha-glucosidase, making it a promising candidate for pharmacological chaperone therapy, particularly for Pompe disease .
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 5-C-heptyl-1-deoxynojirimycin involves the introduction of a heptyl group at the C5 position of 1-deoxynojirimycin. This is typically achieved through a series of organic reactions, including alkylation and protection-deprotection steps. The reaction conditions often involve the use of organic solvents, catalysts, and controlled temperatures to ensure the desired product yield .
Industrial Production Methods
Industrial production of 5-C-heptyl-1-deoxynojirimycin would likely follow similar synthetic routes but on a larger scale. This would involve optimizing reaction conditions to maximize yield and purity, as well as implementing purification techniques such as chromatography to isolate the final product .
Análisis De Reacciones Químicas
Types of Reactions
5-C-heptyl-1-deoxynojirimycin primarily undergoes substitution reactions due to the presence of the heptyl group. It can also participate in oxidation and reduction reactions, depending on the reagents and conditions used .
Common Reagents and Conditions
Substitution Reactions: Typically involve nucleophiles and electrophiles under mild to moderate conditions.
Oxidation Reactions: Often use oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction Reactions: Commonly employ reducing agents like sodium borohydride or lithium aluminum hydride.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield corresponding ketones or aldehydes, while reduction may produce alcohols .
Aplicaciones Científicas De Investigación
5-C-heptyl-1-deoxynojirimycin has several scientific research applications:
Chemistry: Used as a model compound to study iminosugar chemistry and its interactions with various enzymes.
Biology: Investigated for its role in modulating enzyme activity and stability.
Medicine: Explored as a pharmacological chaperone for treating lysosomal storage disorders like Pompe disease.
Mecanismo De Acción
5-C-heptyl-1-deoxynojirimycin exerts its effects by binding to lysosomal acid alpha-glucosidase, stabilizing the enzyme’s folded state. This enhances the enzyme’s stability and promotes its delivery to lysosomes. The compound’s high affinity for the enzyme is attributed to its heptyl group, which interacts with specific hydrophobic pockets on the enzyme .
Comparación Con Compuestos Similares
Similar Compounds
1-deoxynojirimycin: The parent compound, known for its glycosidase inhibitory activity.
5-C-heptyl-1,4-dideoxy-1,4-imino-L-arabinitol: Another derivative with similar enzyme inhibitory properties
Uniqueness
5-C-heptyl-1-deoxynojirimycin stands out due to its significantly higher affinity for lysosomal acid alpha-glucosidase compared to its parent compound. This makes it a more potent pharmacological chaperone, offering potential therapeutic benefits for conditions like Pompe disease .
Propiedades
Fórmula molecular |
C13H27NO4 |
|---|---|
Peso molecular |
261.36 g/mol |
Nombre IUPAC |
(2R,3R,4R,5S)-2-heptyl-2-(hydroxymethyl)piperidine-3,4,5-triol |
InChI |
InChI=1S/C13H27NO4/c1-2-3-4-5-6-7-13(9-15)12(18)11(17)10(16)8-14-13/h10-12,14-18H,2-9H2,1H3/t10-,11+,12-,13+/m0/s1 |
Clave InChI |
WJOJINIVTKXXQI-QNWHQSFQSA-N |
SMILES isomérico |
CCCCCCC[C@]1([C@H]([C@@H]([C@H](CN1)O)O)O)CO |
SMILES canónico |
CCCCCCCC1(C(C(C(CN1)O)O)O)CO |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.






![3,4,5-Trimethoxyphenyl 6-O-[5-O-(4-hydroxy-3,5-dimethoxybenzoyl)-D-apio-beta-D-furanosyl]-beta-D-glucopyranoside](/img/structure/B12429479.png)
![(3E)-3-[2-(carboxymethyl)-6H-benzo[c][1]benzoxepin-11-ylidene]-N,N-bis(trideuteriomethyl)propan-1-amine oxide](/img/structure/B12429480.png)
![4-Methoxy-6-[2-(4-methoxyphenyl)ethenyl]-2H-pyran-2-one](/img/structure/B12429481.png)
![3-Methyl-2-[3-(trifluoromethyl)benzenesulfonamido]pentanoic acid](/img/structure/B12429488.png)


![2-[(2-Iodo-3-methylphenyl)formamido]propanoic acid](/img/structure/B12429532.png)

![11-Ethyl-2,24-dihydroxy-10,26-dimethyl-21,26-diazatetracyclo[23.2.1.08,15.09,13]octacosa-1,3,5,16,18-pentaene-20,27,28-trione](/img/structure/B12429555.png)
![(1R,3E,5R,7S,9Z,11S,12S,13S,14S)-1,11,13-trihydroxy-10-(hydroxymethyl)-3,6,6,14-tetramethyltricyclo[10.3.0.05,7]pentadeca-3,9-dien-2-one](/img/structure/B12429562.png)
